REACTION_CXSMILES
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[Br:1][CH2:2][C:3](=[O:11])[C:4](=[N:8][O:9][CH3:10])[C:5](O)=[O:6].P(Cl)(Cl)(Cl)(Cl)[Cl:13]>C(Cl)Cl>[Br:1][CH2:2][C:3](=[O:11])[C:4](=[N:8][O:9][CH3:10])[C:5]([Cl:13])=[O:6]
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Name
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|
Quantity
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2.57 g
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Type
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reactant
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Smiles
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BrCC(C(C(=O)O)=NOC)=O
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Name
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Quantity
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20 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Name
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Quantity
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2.5 g
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Type
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reactant
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Smiles
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P(Cl)(Cl)(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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-20 °C
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Type
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CUSTOM
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Details
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the reaction mass is stirred at −5° C. to 0° C. until the starting material's absence
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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while maintaining the temperature between −20° C. and −15° C
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Type
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TEMPERATURE
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Details
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Thereafter, the temperature is slowly raised to −5° C.
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Type
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CUSTOM
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Details
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to remove inorganic impurities and byproducts
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Type
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DRY_WITH_MATERIAL
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Details
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the organic layer was dried over anhydrous sodium sulfate
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Reaction Time |
30 min |
Name
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|
Type
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|
Smiles
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BrCC(C(C(=O)Cl)=NOC)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |